(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a member of isoquinolines.
Brand Name: Vulcanchem
CAS No.: 164104-49-8
VCID: VC0107140
InChI: InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1
SMILES: CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Molecular Formula: C19H29NO3
Molecular Weight: 319.445

(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

CAS No.: 164104-49-8

Cat. No.: VC0107140

Molecular Formula: C19H29NO3

Molecular Weight: 319.445

* For research use only. Not for human or veterinary use.

(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol - 164104-49-8

Specification

CAS No. 164104-49-8
Molecular Formula C19H29NO3
Molecular Weight 319.445
IUPAC Name (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Standard InChI InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1
Standard InChI Key WEQLWGNDNRARGE-XIRDDKMYSA-N
SMILES CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

The three-dimensional structure of (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol features a tetracyclic skeleton with specific stereochemistry at three chiral centers. The core structure consists of a benzo[a]quinolizine ring system with methoxy groups at positions 9 and 10, an isobutyl substituent at position 3, and a hydroxyl group at position 2 . The stereochemical configuration, denoted as (2S,3S,11bS), is critical for its specific interactions with biological targets.

Chemical Identifiers

The compound can be identified using several standardized chemical descriptors as presented in Table 1:

Identifier TypeValue
IUPAC Name(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Molecular FormulaC₁₉H₂₉NO₃
Molecular Weight319.445 g/mol
InChIInChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1
InChI KeyWEQLWGNDNRARGE-XIRDDKMYSA-N
SMILESCOc1cc2c(cc1OC)[C@@H]1CC@HC@@HCN1CC2

Table 1: Chemical identifiers for (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol .

Physicochemical Properties

The physicochemical properties of this compound play a crucial role in determining its behavior in biological systems and its potential pharmaceutical applications. While specific experimental data for the (2S,3S,11bS) stereoisomer is limited in the provided search results, the compound is expected to possess similar general properties to related dihydrotetrabenazine derivatives, including moderate lipophilicity due to its balanced hydrophobic and hydrophilic functional groups.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol typically involves complex organic chemistry techniques with a focus on achieving the desired stereochemistry. Based on information about related compounds, the synthesis likely requires asymmetric synthesis methods to ensure the correct configuration at the three chiral centers.

Dihydrotetrabenazine derivatives are generally synthesized through selective reduction of tetrabenazine using reagents such as borane or borane complexes at controlled temperatures. For instance, the related (2S,3R,11bS)-dihydrotetrabenazine is synthesized through the selective reduction of tetrabenazine, resulting in the formation of specific stereoisomers. A similar approach, with appropriate modifications to control stereoselectivity, would likely be employed for the synthesis of the (2S,3S,11bS) stereoisomer.

Structural Relationship to Tetrabenazine and Derivatives

Comparison with Related Stereoisomers

The (2S,3S,11bS) stereoisomer is part of a family of dihydrotetrabenazine derivatives that includes several stereoisomers with varying biological activities. These include:

  • (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (CAS: 924854-62-6)

  • (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (CAS: 924854-60-4), also known as (+)-beta-Dihydrotetrabenazine

  • (2S,3R,11bS)-Dihydrotetrabenazine

The stereochemical configuration significantly influences the pharmacological properties of these compounds, including their binding affinity to biological targets and therapeutic efficacy. For example, research on dihydrotetrabenazine isomers has shown that their binding affinities to VMAT2 (Vesicular Monoamine Transporter 2) vary significantly among different stereoisomers.

Relationship to Tetrabenazine

Tetrabenazine is metabolized in vivo into four isomers of dihydrotetrabenazine, including (2R,3R,11bR)-DHTBZ, (2S,3S,11bS)-DHTBZ (the compound of interest in this article), (2S,3R,11bR)-DHTBZ, and (2R,3S,11bS)-DHTBZ. These metabolites are pharmacologically active and contribute to the drug's effects through their interaction with VMAT2.

The comparative properties of these related compounds are summarized in Table 2:

StereoisomerCAS NumberAlternative NamesNotable Features
(2S,3S,11bS)Not specified in search resultsNot specified in search resultsSubject of this article; one of the four metabolites of tetrabenazine
(2R,3S,11bS)924854-62-6Not specified in search resultsShares similar molecular structure with different stereochemistry
(2S,3R,11bR)924854-60-4(+)-beta-Dihydrotetrabenazine; Tetrabenazine MetaboliteActive metabolite with documented VMAT2 inhibition
(2S,3R,11bS)Not specified in search results(2S,3R,11bS)-DihydrotetrabenazineSynthesized through selective reduction of tetrabenazine

Table 2: Comparison of related dihydrotetrabenazine stereoisomers .

Current Research Status and Future Directions

The research on (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol appears to be in the exploratory phase, with the compound being available primarily for research purposes. Future research directions may include:

  • Detailed characterization of its pharmacological profile, particularly its binding affinity to VMAT2 and other potential targets

  • Comparison of its activity with other dihydrotetrabenazine stereoisomers to establish structure-activity relationships

  • Evaluation of its potential therapeutic efficacy in relevant disease models

  • Investigation of its pharmacokinetic properties and metabolism

The stereoselectivity of these compounds' interactions with biological targets makes this a particularly interesting area for structure-based drug design and the development of more selective therapeutic agents for movement disorders.

Analytical Methods for Identification and Characterization

The identification and characterization of (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol typically employ various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation of stereochemistry

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • X-ray crystallography for definitive three-dimensional structural determination

  • Chiral chromatography for separation and analysis of stereoisomers

  • Infrared spectroscopy for functional group identification

These analytical methods are essential for confirming the identity and purity of the compound, particularly given the importance of stereochemical configuration for its biological activity.

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